molecular formula C23H16ClN3S B12656955 5-Chloro-2-phenyl-N-(4-phenyl-2-thiazolyl)-1H-indol-3-amine CAS No. 126193-51-9

5-Chloro-2-phenyl-N-(4-phenyl-2-thiazolyl)-1H-indol-3-amine

Cat. No.: B12656955
CAS No.: 126193-51-9
M. Wt: 401.9 g/mol
InChI Key: COBGUYSCSKCWNL-UHFFFAOYSA-N
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Description

5-Chloro-2-phenyl-N-(4-phenyl-2-thiazolyl)-1H-indol-3-amine is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-phenyl-N-(4-phenyl-2-thiazolyl)-1H-indol-3-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: Starting from a suitable precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.

    Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride or N-chlorosuccinimide.

    Formation of the Thiazole Ring: The thiazole ring can be introduced through cyclization reactions involving appropriate thioamide and α-haloketone precursors.

    Coupling Reactions: The final step involves coupling the indole and thiazole moieties under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole nitrogen or the phenyl rings.

    Reduction: Reduction reactions might target the nitro groups if present or other reducible functionalities.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent for diseases like cancer or infections.

    Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or DNA. The molecular targets might include kinases, G-protein coupled receptors, or transcription factors, leading to modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-phenyl-1H-indole: Lacks the thiazole ring.

    2-Phenyl-N-(4-phenyl-2-thiazolyl)-1H-indol-3-amine: Lacks the chlorine atom.

    5-Chloro-2-phenyl-1H-indol-3-amine: Lacks the thiazole ring and phenyl substitution.

Uniqueness

The presence of both the thiazole ring and the chlorine atom in 5-Chloro-2-phenyl-N-(4-phenyl-2-thiazolyl)-1H-indol-3-amine might confer unique biological activities or chemical reactivity compared to its analogs.

Properties

CAS No.

126193-51-9

Molecular Formula

C23H16ClN3S

Molecular Weight

401.9 g/mol

IUPAC Name

N-(5-chloro-2-phenyl-1H-indol-3-yl)-4-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C23H16ClN3S/c24-17-11-12-19-18(13-17)22(21(25-19)16-9-5-2-6-10-16)27-23-26-20(14-28-23)15-7-3-1-4-8-15/h1-14,25H,(H,26,27)

InChI Key

COBGUYSCSKCWNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC3=C(NC4=C3C=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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